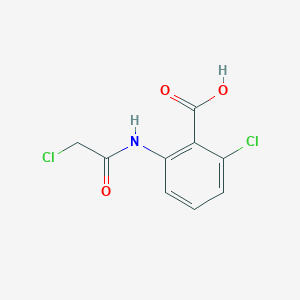
2-Chloro-6-(2-chloroacetamido)benzoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-6-(2-chloroacetamido)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloroacetamido group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(2-chloroacetamido)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-chlorobenzoic acid and chloroacetyl chloride.
Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane, with pyridine acting as a base.
Procedure: The 2-chlorobenzoic acid is dissolved in the solvent, and chloroacetyl chloride is added dropwise with stirring. The mixture is then allowed to react at room temperature for several hours.
Product Isolation: The reaction mixture is quenched with water, and the product is extracted using an organic solvent. The crude product is purified by recrystallization.
Industrial Production Methods
Industrial production of 2-chloro-6-(2-chloroacetamido)benzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification techniques to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-(2-chloroacetamido)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation: The compound can be oxidized to introduce additional functional groups on the benzene ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
Substitution Reactions: Products include substituted benzoic acids with various functional groups.
Hydrolysis: Products include 2-chlorobenzoic acid and chloroacetamide.
Oxidation: Products include oxidized derivatives of the original compound.
Scientific Research Applications
2-chloro-6-(2-chloroacetamido)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-6-(2-chloroacetamido)benzoic acid involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This mechanism is similar to that of other chloroacetamido-containing compounds, which are known to act as enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-(2-chloroacetamido)benzoic acid
- 4-(2-chloroacetamido)benzoic acid
- 2-(2-chloroacetamido)benzoic acid
Uniqueness
2-chloro-6-(2-chloroacetamido)benzoic acid is unique due to the specific positioning of the chloro and chloroacetamido groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H7Cl2NO3 |
|---|---|
Molecular Weight |
248.06 g/mol |
IUPAC Name |
2-chloro-6-[(2-chloroacetyl)amino]benzoic acid |
InChI |
InChI=1S/C9H7Cl2NO3/c10-4-7(13)12-6-3-1-2-5(11)8(6)9(14)15/h1-3H,4H2,(H,12,13)(H,14,15) |
InChI Key |
ZOXAWOBPYSZYKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















